N-acetyl-2-chloroacetamide
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Overview
Description
N-acetyl-2-chloroacetamide is a useful research compound. Its molecular formula is C4H6ClNO2 and its molecular weight is 135.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biological Potential and Pharmacokinetics
N-acetyl-2-chloroacetamide, particularly its variants like N-(substituted phenyl)-2-chloroacetamides, has been studied for its biological potential. Research has utilized chemometric approaches to predict essential properties like lipophilicity, which affect biological activity. The application of Lipinski and Ghose’s rules indicated that these chloroacetamides meet theoretical requirements for bioactive compounds. Thin-layer chromatography and chemometric methods like Cluster Analysis and Principal Component Analysis have been employed to understand the compound's lipophilicity and pharmacokinetics in preclinical research (Vastag, Apostolov, & Matijević, 2018).
2. Assessment of Biological Activity
The lipophilicity of newly synthesized N-(substituted phenyl)-2-chloroacetamides was investigated to determine their potential biological activity. Using reversed-phase thin-layer chromatography and mathematical models, the effects of substituents on the lipophilicity were analyzed. The research confirmed that chromatographic retention parameters could estimate the potential biological activity of these compounds (Apostolov, Vastag, Matijević, & Petrović, 2015).
3. Herbicidal Activities
This compound derivatives have been synthesized and tested for their herbicidal activities. For example, certain chloroacetamides were found to be highly effective against upland weeds. These findings highlight the compound's potential in agricultural applications (Okamoto et al., 1991).
4. Anaerobic Biodegradation
The anaerobic biodegradation of acetochlor, a chloroacetamide herbicide, was studied to understand its environmental impact. The research involved using anaerobic sludge for biodegradation, identifying metabolites, and proposing an anaerobic degradation pathway. This study is significant for understanding the environmental fate of chloroacetamide herbicides (Liu et al., 2020).
5. Molecular Dynamics Simulations
Studies have also involved embedding N-acetyl-p-aminophenol molecules in high-density lipoprotein to understand its interaction at the molecular level. These computer simulations, performed at various temperatures including physiological ones, offer insights into the behavior of acetaminophen in biological systems (Gburski & Raczyńska, 2016).
6. Analytical Method Development
Research has been conducted to optimize and validate analytical methods for detecting related and degradation products in pharmaceutical formulations containing this compound derivatives. Such studies are crucial for ensuring the safety and efficacy of pharmaceutical products (Damjanoska et al., 2020).
Mechanism of Action
Target of Action
N-acetyl-2-chloroacetamide is a type of chloroacetamide, which is known to form irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins . This process is part of the development of targeted covalent inhibitors, which have gained popularity in recent years .
Mode of Action
The mode of action of this compound involves the formation of irreversible bonds with the side chain of nucleophilic amino acid residues . This interaction changes the function of the biological targets, leading to alterations in the biological system . High reactivity and “off-target” toxicity remain challenging issues .
Biochemical Pathways
The degradation pathway of chloroacetamide herbicides, including this compound, in aerobic bacteria is mainly initiated by an N/C-dealkylation reaction, followed by aromatic ring hydroxylation and cleavage processes . In anaerobic bacteria, dechlorination is the initial reaction . The molecular mechanisms associated with bacterial degradation of chloroacetamide herbicides have been explored, with amidase, hydrolase, reductase, ferredoxin, and cytochrome P450 oxygenase currently known to play a pivotal role in the catabolic pathways of chloroacetamides .
Result of Action
The result of this compound’s action is the alteration of the function of its biological targets, leading to changes in the biological system . .
Safety and Hazards
Properties
IUPAC Name |
N-acetyl-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYETZOVOIOQESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368280 |
Source
|
Record name | N-acetyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17368-73-9 |
Source
|
Record name | N-acetyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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